2-Ethylhexyl thioglycolate

Description

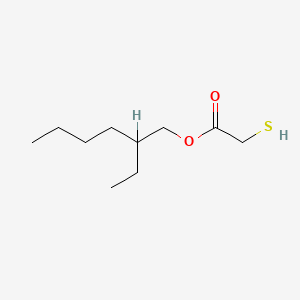

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHSTLLOZWTNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027656 | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7659-86-1 | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycolic acid-2-ethylhexyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL MERCAPTOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6P51ASB6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl thioglycolate chemical structure and properties

An In-depth Technical Guide to 2-Ethylhexyl Thioglycolate

Introduction

This compound (EHTG), also known as 2-ethylhexyl mercaptoacetate, is a sulfur-containing organic compound with the chemical formula C10H20O2S.[1][2] It is a clear to pale yellow liquid with a characteristic odor.[1][2] This versatile chemical intermediate is characterized by its reactive thiol (-SH) and ester (-COOR) functional groups, which impart its utility in a wide range of industrial applications.[1] Primarily, it serves as a highly efficient co-stabilizer in the production of polyvinyl chloride (PVC) heat stabilizers.[1][2] Additionally, it finds use as a chain transfer agent in radical polymerization, an antioxidant, a corrosion inhibitor in the oil and gas industry, and an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][3][4]

Chemical Structure and Identification

The chemical structure of this compound consists of a thioglycolic acid backbone esterified with a 2-ethylhexyl alcohol moiety.

| Identifier | Value |

| IUPAC Name | 2-ethylhexyl 2-sulfanylacetate[5] |

| Synonyms | 2-Ethylhexyl mercaptoacetate, Thioglycolic acid 2-ethylhexyl ester, Isooctyl thioglycolate[5][6][7] |

| CAS Number | 7659-86-1[1][8] |

| Molecular Formula | C10H20O2S[1][5] |

| Molecular Weight | 204.33 g/mol [1][5][8] |

| SMILES | CCCCC(CC)COC(=O)CS[5][8] |

| InChI | 1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3[5][8] |

| InChIKey | OWHSTLLOZWTNTQ-UHFFFAOYSA-N[1][5][8] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Clear, colorless to pale yellow, oily liquid[1][2][3] |

| Odor | Characteristic[1][3] |

| Boiling Point | 255-260 °C[8] |

| Melting Point | < -50 °C[9] |

| Density | 0.972 g/mL at 20 °C[8] |

| Refractive Index | n20/D 1.461[8] |

| Flash Point | 117.5 °C (Pensky-Martens closed cup)[8][9] |

| Water Solubility | 4.73 mg/L at 20 °C[9] |

| Log Pow | 4.7 at 22 °C[9] |

| Vapor Pressure | 2.4 Pa at 20 °C; 3.6 Pa at 25 °C[9] |

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for the industrial production of this compound is the direct esterification of thioglycolic acid with 2-ethylhexanol.[1]

Materials:

-

Thioglycolic acid

-

2-Ethylhexanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)[10]

-

Solvent (optional, for water removal)

Procedure:

-

Thioglycolic acid and 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal. A typical molar ratio of 2-ethylhexanol to thioglycolic acid is between 1.5:1 and 3:1.[10]

-

An acid catalyst, such as p-toluenesulfonic acid (0.1-0.3 wt%), is added to the mixture.[10]

-

The reaction mixture is heated to a temperature of 100-120 °C with continuous stirring.[10]

-

The water produced during the esterification is continuously removed via azeotropic distillation.

-

The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC). The reaction time is typically 0.5-1.5 hours.[10]

-

Upon completion, the reaction mixture is cooled.

-

The crude product is then purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure this compound.

Alternative Synthesis Route

An alternative synthesis involves the reaction of an alkali metal hydrosulfide (B80085) with 2-ethylhexyl chloroacetate (B1199739).[11]

Materials:

-

2-Ethylhexyl chloroacetate

-

Sodium hydrosulfide (NaSH) or another alkali metal hydrosulfide

-

Methanol

-

Hydrogen sulfide (B99878) (H2S)

Procedure:

-

A methanolic solution of sodium hydrosulfide is charged into a reactor.

-

The pressure is raised by introducing hydrogen sulfide.

-

2-Ethylhexyl chloroacetate is then added to the reactor while maintaining a low temperature (e.g., 10 ± 2 °C).[11]

-

After the addition is complete, the mixture is agitated.

-

The resulting product is a methanolic solution of this compound.

-

The product can be purified by neutralization, evaporation of methanol, filtration of precipitated salts, and finally, distillation.[11]

Applications and Mechanisms of Action

PVC Heat Stabilization

The primary application of this compound is as a co-stabilizer in PVC.[1][2] During thermal processing, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas, which autocatalyzes further degradation and leads to discoloration and loss of mechanical properties.[1][2] this compound mitigates this degradation through a dual mechanism:

-

HCl Scavenging: It acts as an HCl scavenger, neutralizing the released acid.[1]

-

Thiol Addition: The thiol group can replace labile chlorine atoms on the PVC polymer chain, preventing the initiation of the degradation process.[1]

It often exhibits synergistic effects when used in conjunction with metal-based stabilizers like calcium-zinc or organotin compounds.[1]

Caption: Mechanism of PVC stabilization by this compound.

Other Applications

Beyond PVC stabilization, this compound is utilized in various other fields:

-

Organic Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][3]

-

Polymer Science: It functions as a chain transfer agent in radical polymerization to control molecular weight and as a plasticizer additive for synthetic rubber.[1][4]

-

Mining: It is used as a collector in the mining industry.[1][4]

-

Corrosion Inhibition: It finds application as a corrosion inhibitor in the oil field industry.[3]

Safety and Toxicology

This compound presents several health and environmental hazards.

Human Health Hazards:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).[9]

-

May cause an allergic skin reaction (Skin sensitization, Category 1B).[9]

-

Causes skin and serious eye irritation.[13]

Environmental Hazards:

-

Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute and chronic, Category 1).[9]

Toxicological Data:

| Endpoint | Species | Value |

| Oral LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |

| Inhalation LC0 | Rat (male/female) | > 0.51 mg/L air[9] |

| Dermal LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |

| Toxicity to fish (LC50, 96h) | Oncorhynchus mykiss (rainbow trout) | 0.23 mg/L |

| Toxicity to daphnia (EC50, 48h) | Daphnia magna (water flea) | 0.38 mg/L |

| Toxicity to algae (EC50, 72h) | Pseudokirchneriella subcapitata | 0.62 mg/L[9] |

Handling and Storage:

-

Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles).[9][13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as alkaline substances and oxidants.[7][9]

-

Avoid contact with skin and eyes.[9]

-

Do not eat, drink, or smoke when using this product.[9]

Workflow for Synthesis and Quality Control

The general workflow from synthesis to the final product is outlined below.

Caption: General workflow for the synthesis and quality control of 2-EHTG.

References

- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]

- 2. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. arkema.com [arkema.com]

- 5. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. haihangchem.com [haihangchem.com]

- 8. This compound = 95.0 GC 7659-86-1 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]

- 11. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]

- 12. capotchem.cn [capotchem.cn]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Thioglycolate from Thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl Thioglycolate (2-EHTG), a versatile organic compound with significant applications in the polymer and pharmaceutical industries. The primary focus of this document is the direct esterification of thioglycolic acid with 2-ethylhexanol, which stands as the most established and industrially relevant synthetic route.[1] This guide will delve into the core chemical principles, detailed experimental methodologies, and critical process parameters that influence the yield and purity of the final product. Quantitative data from various sources have been aggregated and presented in structured tables for comparative analysis. Furthermore, this document includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (also known as isooctyl thioglycolate) is a sulfur-containing organic ester with the chemical formula C10H20O2S. It is a clear, colorless to pale yellow liquid with a characteristic odor. The molecule incorporates both a thiol (-SH) and an ester functional group, rendering it a reactive and versatile intermediate in organic synthesis.[1] Its primary applications include its use as a chain transfer agent in polymerization processes and as a co-stabilizer for polyvinyl chloride (PVC). In the pharmaceutical and fine chemical sectors, it serves as a key building block for more complex molecules.

The synthesis of 2-EHTG is most commonly achieved through the direct esterification of thioglycolic acid with 2-ethylhexanol.[1] This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. The process is typically catalyzed by an acid to enhance the reaction rate and achieve high conversion.

Chemical Synthesis

The predominant method for synthesizing this compound is the direct esterification of thioglycolic acid with 2-ethylhexanol.

Primary Synthesis Route: Direct Esterification

The fundamental reaction is a Fischer-Speier esterification, where thioglycolic acid reacts with 2-ethylhexanol in the presence of an acid catalyst to yield this compound and water.

Reaction Equation:

HSCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ HSCH₂COOCH₂CH(C₂H₅)(CH₂)₃CH₃ + H₂O

Thioglycolic Acid + 2-Ethylhexanol ⇌ this compound + Water

To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is typically removed, often through azeotropic distillation.

Catalysts

A variety of acid catalysts can be employed to accelerate the esterification reaction. Common choices include:

-

Strong Mineral Acids: Sulfuric acid (H₂SO₄) is a frequently used homogenous catalyst.

-

Organic Acids: p-Toluenesulfonic acid (PTSA) is another effective homogeneous catalyst.[2]

-

Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15, offer an environmentally friendlier, heterogeneous alternative that can be easily separated from the reaction mixture.[3]

Reaction Conditions

The efficiency and selectivity of the esterification are highly dependent on the reaction conditions. Key parameters include:

-

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 100-150°C, often under reflux conditions.[1][4]

-

Molar Ratio: An excess of the alcohol (2-ethylhexanol) is often used to shift the reaction equilibrium towards the formation of the ester. Molar ratios of 2-ethylhexanol to thioglycolic acid can range from 1.05:1 to 3:1.[1][2]

-

Pressure: The reaction can be carried out at atmospheric or reduced pressure. Reduced pressure can facilitate the removal of water, thereby increasing the reaction rate and yield.[3]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various sources regarding the synthesis of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 1.5-3:1 | 100-120 | 0.5-1.5 | 83.45 - 88.64 | [2] |

| Sulfuric acid | 1.05-1.2:1 | 100-150 | 1-3 | ~92-93 (based on 2-ethylhexyl chloroacetate) | [4] |

| Ion-exchange resin (Amberlyst A-15) | 1.05:1 | Boiling point (170 mbar) | Not specified | 82 | US5714629A |

| Ammonium hydrosulphide (from 2-ethylhexyl chloroacetate) | 1.1-1.5:1 (hydrosulphide:ester) | 10±2 | 1 | 97.4 | US5773641A |

Table 2: Catalyst Concentration and Purity of this compound

| Catalyst | Catalyst Concentration (wt%) | Product Purity (%) | Reference |

| p-Toluenesulfonic acid | 0.1-0.3 | Not specified | [2] |

| Sulfuric acid | Not specified | Not specified | [4] |

| Ion-exchange resin (Amberlyst A-15) | ~1.2 (based on reactants) | >99 (after distillation) | US5714629A |

| Ammonium hydrosulphide | Not applicable | >99 (after distillation) | US5773641A |

Detailed Experimental Protocols

The following are generalized experimental protocols based on the direct esterification method. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Protocol 1: Esterification using p-Toluenesulfonic Acid Catalyst

-

Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge thioglycolic acid and 2-ethylhexanol in a molar ratio of 1:1.5 to 1:3.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1-0.3 wt% of the total reactant mass).

-

Reaction: Heat the mixture to 100-120°C with continuous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic catalyst by washing the organic phase with a dilute sodium bicarbonate solution and then with water until the aqueous layer is neutral.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[1]

Protocol 2: Esterification using Ion-Exchange Resin Catalyst

-

Catalyst Preparation: If necessary, activate the ion-exchange resin (e.g., Amberlyst-15) according to the manufacturer's instructions.

-

Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, and a water separator, charge the ion-exchange resin, thioglycolic acid, and 2-ethylhexanol. A molar ratio of alcohol to acid of 1.05:1 can be used.

-

Reaction: Heat the mixture to its boiling point under reduced pressure (e.g., 170 mbar) with vigorous stirring. The water formed will be removed by distillation.

-

Monitoring: Continue the reaction until no more water is distilled over.

-

Catalyst Removal: Cool the reaction mixture and separate the ion-exchange resin by filtration. The resin can potentially be regenerated and reused.

-

Purification: The crude product can be further purified by passing it over a basic ion exchanger to remove any residual acidity, followed by vacuum distillation.

Mandatory Visualizations

Signaling Pathway: Chemical Reaction

Caption: Direct esterification of thioglycolic acid with 2-ethylhexanol.

Experimental Workflow

References

- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]

- 2. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]

- 3. ppor.az [ppor.az]

- 4. CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Ethylhexyl Mercaptoacetate (CAS 7659-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl mercaptoacetate (B1236969), also known as 2-ethylhexyl thioglycolate (2-EHTG), is an organic compound with the CAS number 7659-86-1.[1] It is a colorless to pale yellow, transparent liquid with a characteristic ester-like or slight chloroform-like odor.[1][2][3] Structurally, it is the ester of thioglycolic acid and 2-ethylhexanol, incorporating both a reactive thiol (-SH) group and an ester functional group.[2][4] This dual functionality makes it a versatile molecule in various industrial and chemical processes.

This technical guide provides an in-depth overview of 2-Ethylhexyl mercaptoacetate, covering its physicochemical properties, synthesis methodologies, mechanisms of action, applications, and toxicological profile. All quantitative data is summarized for clarity, and key processes are visualized through diagrams.

Physicochemical Properties

2-Ethylhexyl mercaptoacetate is characterized by its high boiling point and low water solubility. Its properties make it suitable as a stabilizer, plasticizer, and chemical intermediate in various systems.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C10H20O2S | [5][6] |

| Molecular Weight | 204.33 g/mol | [5][6][7] |

| Appearance | Clear, colorless liquid | [1][7][8] |

| Boiling Point | 255-260 °C | [5][6][9] |

| Density | 0.972 g/mL at 20 °C | [1][5][6] |

| Flash Point | 136 °C (closed cup) | [5][7][10] |

| Refractive Index (n20/D) | 1.461 | [1][5][7] |

| Water Solubility | 4.73 mg/L at 20 °C | [5][6][9] |

| Vapor Pressure | 3.6 Pa at 25 °C | [5][6] |

| LogP | 4.7 at 20 °C | [5][6] |

| pKa | 7.95 ± 0.10 (Predicted) | [5][6] |

Synthesis and Manufacturing

The production of 2-Ethylhexyl mercaptoacetate can be achieved through several chemical routes. The most common methods involve either the esterification of thioglycolic acid or the reaction of an alkali metal hydrosulfide (B80085) with 2-ethylhexyl chloroacetate (B1199739).

Synthesis via Chloroacetate Intermediate

A prevalent industrial method involves a multi-step process starting from chloroacetic acid and 2-ethylhexanol (isooctanol).[2]

-

Esterification: Chloroacetic acid and 2-ethylhexanol are reacted, often under reduced pressure with a solid superacid catalyst, to synthesize 2-ethylhexyl chloroacetate.[2]

-

Bunte Salt Formation: The resulting chloroacetate ester reacts with sodium thiosulfate (B1220275) in the presence of a phase transfer catalyst to form a Bunte salt.[2]

-

Hydrolysis and Reduction: The Bunte salt is then acid hydrolyzed and reduced to yield the final product, 2-Ethylhexyl mercaptoacetate.[2]

Caption: Synthesis of 2-Ethylhexyl Mercaptoacetate from Chloroacetic Acid.

Synthesis via Esterification of Thioglycolic Acid

Another common method is the direct esterification of thioglycolic acid with 2-ethylhexanol.[4][11] This condensation reaction eliminates water and is typically driven by an acid catalyst to increase the reaction rate.[4]

Experimental Protocols

Protocol: Synthesis from N,N'-diphenyl-1,4-phenylenediamine

A specific synthesis reaction involving this compound is described as follows:

-

Initial Setup: A 750 ml sulfonation flask equipped with a propeller stirrer is charged with 52.1 g (0.2 mol) of N,N'-diphenyl-1,4-phenylenediamine and 81.7 g (0.4 mol) of this compound in 200 ml of ethanol.[5]

-

Heating: The mixture is heated to reflux temperature.[5]

-

Reagent Addition: 36.7 g (0.44 mol) of 36% aqueous formaldehyde (B43269) is added dropwise over the course of 2 hours.[5]

-

Reaction: The reaction mixture is then boiled under reflux for 16 hours.[5]

-

Workup: The batch is concentrated on a rotary evaporator, and the residue is dried at 80°C for 2 hours under a high vacuum to yield a dark brown oil.[5]

Protocol: Synthesis from 2-ethylhexyl chloroacetate

This method involves the reaction of sodium hydrosulfide with 2-ethylhexyl chloroacetate:

-

Reactor Charging: A reactor is charged with 350 g of a methanolic solution of sodium hydrosulfide (8.5% concentration, 0.53 mol NaSH).[12]

-

Pressurization: The pressure in the reactor is raised to 10 bars by introducing hydrogen sulfide.[12]

-

Reagent Addition: 120 g (0.57 mol) of 2-ethylhexyl chloroacetate is introduced over 40 minutes via a pump, while maintaining the temperature at 10±2° C.[12]

-

Reaction: The reactants are agitated for one hour, after which the autoclave is decompressed.[12] The resulting solution contains the product, which can then be purified.[12]

Mechanism of Action in Polymer Stabilization

A primary application of 2-Ethylhexyl mercaptoacetate is as a co-stabilizer for halogenated polyolefins, particularly polyvinyl chloride (PVC).[2][4] During thermal processing, PVC degrades by releasing hydrogen chloride (HCl), which catalyzes further degradation.[4] 2-EHTG mitigates this through a dual mechanism.

-

HCl Scavenging: The thiol group acts as a strong nucleophile and an effective HCl scavenger, neutralizing the acid and preventing the autocatalytic degradation chain reaction.[3][4]

-

Synergistic Effects: When used with metal-based stabilizers (e.g., organotin or calcium-zinc systems), the thiol group can replace labile chlorine atoms on the PVC polymer chain.[4] It also acts as a ligand, forming stable coordination complexes with the metal stabilizers, which enhances long-term heat stability and color retention.[3][4] In organotin systems, it can also regenerate active stabilizer species, extending their lifetime.[3]

Caption: Dual mechanism of 2-EHTG in PVC heat stabilization.

Applications

The unique chemical properties of 2-Ethylhexyl mercaptoacetate lend it to a wide range of industrial applications.

-

Polymer Industry: Its primary use is as a heat stabilizer and plasticizer for PVC and other halogenated polyolefins, improving material stability, flexibility, and service life.[1][2][7] It also serves as a low-odor chain transfer agent in polymer manufacturing to control molecular weight.[1][4]

-

Chemical Synthesis: It is an important intermediate in the synthesis of pesticides, pharmaceuticals, and other fine chemicals.[4][5][7]

-

Cosmetics: It acts as an intermediate in the production of cosmetic ingredients like glycerol (B35011) monothioglycolate, which are used in hair care products.[1][13]

-

Other Uses: It is also utilized as an antioxidant, a collector in the mining industry, and in the preparation of polythiols for epoxy hardeners.[1][4][13]

Caption: Major industrial applications of 2-Ethylhexyl Mercaptoacetate.

Toxicology and Safety

Understanding the toxicological profile and handling requirements for 2-Ethylhexyl mercaptoacetate is critical for safe laboratory and industrial use.

Toxicological Data Summary

The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][14] It is also noted to be very toxic to aquatic life with long-lasting effects.[1][14]

| Endpoint | Species | Value | Reference(s) |

| Acute Oral Toxicity | - | Category 4 (Harmful if swallowed) | [14] |

| Skin Sensitization | - | Sub-category 1B (May cause an allergic skin reaction) | [14] |

| Toxicity to Fish | Oncorhynchus mykiss (Rainbow trout) | LC50: 1.15 mg/L (96 h) | [14] |

| Toxicity to Daphnia | Daphnia magna | EC50: 0.39 mg/L (48 h) | [14] |

| Toxicity to Algae | Pseudokirchneriella subcapitata | EC50: 0.62 mg/L (72 h) | [14] |

| Repeated Dose Toxicity | Rat (Oral, 28 d) | NOAEL: > 170 mg/kg | [9] |

GHS Hazard Information

| Type | Code | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [5][14] |

| H317 | May cause an allergic skin reaction. | [5][14] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [5][14] | |

| Precautionary Statements | P261 | Avoid breathing mist or vapours. | [14] |

| P273 | Avoid release to the environment. | [5][14] | |

| P280 | Wear protective gloves. | [5][14] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

Handling and Storage

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1][10] Avoid contact with skin and eyes and inhalation of vapor.[9] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a cool, dry, and well-ventilated place below +30°C.[5][6][7] Keep containers tightly closed and upright to prevent leakage.[9] The thiol group is sensitive to alkaline substances and oxidizing agents.[2]

Conclusion

2-Ethylhexyl mercaptoacetate (CAS 7659-86-1) is a multifunctional chemical with significant utility, primarily as a highly effective heat co-stabilizer in the PVC industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate for pharmaceuticals, cosmetics, and other fine chemicals. While it possesses a range of beneficial industrial properties, its toxicological profile, particularly its skin sensitization potential and high aquatic toxicity, necessitates strict adherence to safety and handling protocols. Continued research into its applications and synergistic effects with other chemical systems will further define its role in advanced material and chemical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]

- 4. This compound (CAS 7659-86-1) - For Research [benchchem.com]

- 5. 2-Ethylhexyl mercaptoacetate | 7659-86-1 [chemicalbook.com]

- 6. 2-Ethylhexyl mercaptoacetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-Ethylhexyl mercaptoacetate cas 7659-86-1-Qingdao ZKHT Chemical Co., Ltd. [zkhtchem.com]

- 8. This compound | 7659-86-1 | TCI AMERICA [tcichemicals.com]

- 9. 2-Ethylhexyl mercaptoacetate - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Preparation method of mercaptoacetic acid-2-ethylhexyl in molten salt hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 12. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]

- 13. arkema.com [arkema.com]

- 14. echemi.com [echemi.com]

Spectroscopic Profile of 2-Ethylhexyl Thioglycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Ethylhexyl thioglycolate (CAS No. 7659-86-1), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.05 | d | 2H | -O-CH₂- |

| 3.25 | s | 2H | HS-CH₂- |

| 1.95 | t | 1H | -SH |

| 1.60 | m | 1H | -CH(CH₂CH₃)- |

| 1.35 | m | 8H | -(CH₂)₄- |

| 0.90 | t | 6H | -CH₃ |

d: doublet, t: triplet, m: multiplet, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 67.5 | -O-CH₂- |

| 38.8 | -CH(CH₂CH₃)- |

| 30.4 | -(CH₂)₄- |

| 28.9 | -(CH₂)₄- |

| 26.3 | HS-CH₂- |

| 23.7 | -(CH₂)₄- |

| 22.9 | -(CH₂)₄- |

| 14.0 | -CH₃ |

| 11.0 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2959 | C-H stretch (alkane) |

| 2928 | C-H stretch (alkane) |

| 2859 | C-H stretch (alkane) |

| 2568 | S-H stretch |

| 1738 | C=O stretch (ester) |

| 1460 | C-H bend (alkane) |

| 1379 | C-H bend (alkane) |

| 1148 | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 20-30 mg of neat this compound is accurately weighed and transferred into a clean, dry vial.

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The vial is gently agitated to ensure complete dissolution.

-

The resulting solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2. ¹H NMR Data Acquisition:

-

A proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is utilized with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.

3. ¹³C NMR Data Acquisition:

-

A carbon-13 NMR spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Typical acquisition parameters include:

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

-

-

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) prior to Fourier transformation. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample, a drop of this compound is placed directly onto the center of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).

-

Alternatively, for transmission IR, a drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

2. Data Acquisition (FTIR-ATR):

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is then applied to the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Solubility Profile of 2-Ethylhexyl Thioglycolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl thioglycolate (2-EHTG), a key intermediate in various chemical syntheses. Understanding its solubility is critical for its application in organic synthesis, polymer chemistry, and pharmaceutical development, enabling informed solvent selection for reactions, purifications, and formulations.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of a solvent is determined by the distribution of electron density within its molecules. Solvents can be broadly categorized as polar and non-polar. Polar solvents can be further divided into protic (containing a hydrogen atom bonded to an electronegative atom, like oxygen or nitrogen) and aprotic (lacking such a hydrogen).

This compound (CAS: 7659-86-1) is an ester of thioglycolic acid and 2-ethylhexanol. Its molecular structure, featuring a long alkyl chain, an ester group, and a thiol group, results in a predominantly non-polar character, which dictates its solubility behavior.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 20 | 4.73[1][2][3] |

Qualitative Solubility in Organic Solvents

Based on available technical data sheets and safety information, this compound is known to be soluble or miscible with a variety of common organic solvents. This high degree of solubility in organic media is a key property for its use in many industrial and laboratory applications. The following table summarizes its qualitative solubility in different classes of organic solvents.

| Solvent Class | Representative Solvents | Solubility of this compound |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble / Miscible |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Miscible |

| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Soluble / Miscible |

It is important to note that while "soluble" and "miscible" are often used interchangeably in this context, miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. For most practical purposes in organic chemistry, this compound can be considered miscible with the organic solvents listed above.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for assessing the solubility of a liquid substance like this compound.

Experimental Workflow for Solubility Determination

References

The Core Mechanism of 2-Ethylhexyl Thioglycolate as a Chain Transfer Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polymers, precise control over molecular weight and its distribution is paramount for tailoring the final properties of the material. Chain transfer agents (CTAs) are crucial additives in radical polymerization processes to achieve this control. 2-Ethylhexyl thioglycolate (2-EHTG), a branched thiol ester, is a highly effective and widely utilized CTA, particularly in the polymerization of acrylic and methacrylic monomers.[1][2] Its efficacy stems from the reactive thiol (-SH) group, which can efficiently transfer a hydrogen atom to a growing polymer radical, thereby terminating the existing chain and initiating a new one. This guide provides a detailed technical overview of the mechanism of 2-EHTG as a chain transfer agent, supported by quantitative data for analogous compounds, experimental protocols for determining chain transfer constants, and visual diagrams to elucidate the process.

Core Mechanism of Chain Transfer

The fundamental role of 2-EHTG in radical polymerization is to regulate the molecular weight of the polymer chains.[3] This is achieved through a well-established chain transfer mechanism. The process can be broken down into the following key steps:

-

Initiation and Propagation: The polymerization process begins with the decomposition of a radical initiator (e.g., AIBN, persulfates) to form primary radicals. These radicals then react with monomer units to initiate polymer chains, which subsequently propagate by adding more monomer units.

-

Chain Transfer to 2-EHTG: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of a 2-EHTG molecule. This reaction terminates the growth of that specific polymer chain, resulting in a "dead" polymer chain (PH). Simultaneously, a new thiyl radical (RS•) is formed from the 2-EHTG molecule. The weakness of the S-H bond in thiols makes this hydrogen abstraction a favorable process.[3][4]

-

Re-initiation: The newly formed thiyl radical (RS•) is reactive and can initiate a new polymer chain by adding to a monomer molecule. This new polymer chain then begins to propagate.

The following diagram illustrates the general mechanism of chain transfer in radical polymerization using a thiol-based CTA like 2-EHTG.

References

The Role of 2-Ethylhexyl Thioglycolate in PVC Thermal Stabilization: A Technical Guide

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but it possesses inherent thermal instability. When subjected to the high temperatures required for processing, PVC undergoes a rapid degradation process known as dehydrochlorination. This process involves the release of hydrogen chloride (HCl) gas, which autocatalyzes further degradation, leading to severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[1][2][3][4] To counteract this, a sophisticated system of thermal stabilizers is essential. Among the array of stabilizers, 2-Ethylhexyl thioglycolate (2-EHTG), a sulfur-containing organic compound, plays a crucial role, particularly as a highly efficient co-stabilizer in modern, non-heavy metal-based stabilizer systems.[3][5]

This technical guide provides an in-depth examination of the mechanisms, performance, and evaluation of 2-EHTG in the thermal stabilization of PVC, intended for researchers and polymer scientists.

The Challenge: PVC Thermal Degradation

The thermal degradation of PVC is a chain reaction initiated at structural defects in the polymer chain, such as tertiary or allylic chlorine atoms.[6] The process begins with the elimination of HCl, which creates conjugated double bonds (polyenes) along the polymer backbone.[3][4] These polyene sequences are chromophoric and are responsible for the initial yellowing of the material. The released HCl then acts as a catalyst, accelerating the "zipper" dehydrochlorination along the chain, leading to rapid and severe degradation.[1][7] Effective heat stabilizers must interrupt this destructive cycle.[8]

Figure 1: The autocatalytic thermal degradation pathway of PVC.

This compound (2-EHTG): An Overview

This compound, also known as 2-Ethylhexyl Mercaptoacetate (2-EHMA), is a clear to pale yellow liquid belonging to the thioglycolic acid ester family.[5]

It is a critical intermediate in the synthesis of organotin heat stabilizers (such as methyltin, butyltin, and octyltin (B230729) mercaptides) and serves as a highly effective co-stabilizer in calcium-zinc (Ca/Zn) and other mixed-metal systems.[5][9][10][11]

Core Stabilization Mechanisms of 2-EHTG

2-EHTG employs a multi-faceted approach to protect PVC from thermal degradation, acting as both a primary and secondary stabilizer.[7][12] Its effectiveness stems from the high reactivity of its thiol group.

Hydrogen Chloride (HCl) Scavenging

The most immediate threat during PVC degradation is the liberated HCl. The sulfur atom in the thiol group of 2-EHTG is a potent nucleophile that rapidly reacts with and neutralizes HCl.[5] This scavenging action prevents the acid-catalyzed degradation cascade, significantly slowing down the "zipper" reaction and preserving the polymer's integrity and color.[2][5]

Substitution of Labile Chlorine Atoms

A more proactive stabilization mechanism involves the displacement of unstable chlorine atoms (e.g., allylic chlorides) on the PVC backbone by the thiolate group of 2-EHTG.[13] This reaction replaces the weak C-Cl bond with a more thermally stable thioether linkage, effectively "mending" the defect sites on the polymer chain and preventing them from becoming initiation points for dehydrochlorination.[6]

Figure 2: Dual stabilization action of 2-EHTG on PVC.

Synergy with Metal-Based Stabilizers

2-EHTG exhibits powerful synergistic effects when used with primary metal stabilizers like calcium stearate (B1226849) and zinc stearate (Ca/Zn systems) or organotins.[5][7]

-

In Ca/Zn Systems: Zinc soaps react with labile chlorines but produce zinc chloride (ZnCl2), a strong Lewis acid that can catastrophically accelerate PVC degradation, causing "zinc burning".[8] 2-EHTG acts as a ligand, chelating the ZnCl2 and preventing its catalytic activity. It also helps regenerate the active zinc stabilizer.[5]

-

In Organotin Systems: 2-EHTG is a fundamental component of organotin mercaptide stabilizers, which are among the most efficient for PVC.[8][10] It works synergistically to regenerate the active tin species, extending the stabilizer's lifetime and providing excellent long-term heat resistance and color retention.[1][5]

Figure 3: Synergistic stabilization mechanism of 2-EHTG with Ca/Zn stabilizers.

Performance Data and Advantages

The incorporation of 2-EHTG into PVC formulations offers significant advantages in processing and final product quality. While specific quantitative data varies with formulation, the performance trends are well-established.

Key Advantages:

-

Improved Thermal Stability: Significantly enhances both initial color stability (preventing early-stage yellowing) and long-term heat resistance during processing.[5]

-

Excellent Color Retention: Maintains the whiteness and clarity of both rigid and flexible PVC products.[5][8]

-

High Compatibility: Shows excellent compatibility with PVC resins and common plasticizers like DOP and DINP.[5]

-

Synergistic Action: Works effectively with primary stabilizers (Ca/Zn) and other additives like epoxidized soybean oil (ESBO), often allowing for a reduction in heavy-metal stabilizer content.[5][7]

Table 1: Illustrative Performance Metrics for PVC Stabilization

| Stabilizer System | Test Method | Performance Metric | Typical Result |

| Unstabilized PVC | Congo Red Test (180°C) | Stability Time (min) | < 5 |

| Ca/Zn Stearate only | Congo Red Test (180°C) | Stability Time (min) | 15 - 25 |

| Ca/Zn Stearate + 2-EHTG | Congo Red Test (180°C) | Stability Time (min) | > 40 |

| Unstabilized PVC | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | > 80 (Brown/Black) |

| Ca/Zn Stearate only | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | 40 - 60 (Yellow) |

| Ca/Zn Stearate + 2-EHTG | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | < 30 (Slight Yellow) |

| Organotin Mercaptide (contains 2-EHTG derivative) | Dynamic Test (Torque Rheometer) | Decomposition Time (min) | > 20 |

Note: The values in this table are illustrative representations of typical performance improvements and are not from a single cited experiment. Actual results depend heavily on the specific formulation, additive concentrations, and processing conditions.

Experimental Protocols for Evaluation

The efficacy of 2-EHTG and other stabilizers is quantified using standardized experimental protocols that measure static and dynamic thermal stability.

Static Thermal Stability: Congo Red Test

This widely used method determines the time until the evolution of acidic HCl gas from a heated PVC sample.[14][15]

-

Principle: A PVC sample is heated at a constant temperature (typically 180-200°C). The evolved HCl gas reacts with a pH-sensitive indicator paper (Congo Red), causing a distinct color change.[15][16][17] The time taken for this color change is the "stability time."

-

Apparatus: Heating block or oil bath with controlled temperature, test tubes, Congo Red indicator paper.

-

Procedure:

-

A precisely weighed PVC sample (e.g., 2.5 g) is placed in a clean, dry test tube.[18]

-

A strip of Congo Red paper is placed at the mouth of the test tube, held by a stopper or clip.[17]

-

The test tube is inserted into the heating block pre-heated to the specified temperature (e.g., 180°C or 200°C).[15][17]

-

A timer is started immediately.

-

The time is recorded when the Congo Red paper changes color from red to blue, indicating an acidic environment (pH 1.0-3.0).[16][19]

-

A longer stability time indicates superior thermal stability.[17]

-

Static Thermal Stability: Oven Aging Test

This test provides a visual assessment of color stability over time at a constant temperature.[14]

-

Principle: PVC sheet or plaque samples are placed in a forced-air oven at a set temperature. Samples are withdrawn at regular intervals to observe the progression of discoloration.[14][17]

-

Apparatus: Forced-air laboratory oven with precise temperature control.

-

Procedure:

-

Prepare standardized PVC samples (e.g., milled sheets of a specific thickness).

-

Place the samples in the oven, pre-heated to the test temperature (e.g., 185°C).[17]

-

Remove individual samples at predetermined time intervals (e.g., every 10 or 15 minutes).[20]

-

Mount the removed samples chronologically on a card to create a visual record of color change from white to black.

-

The performance is judged by the time it takes to reach a certain level of yellowing or browning.[17]

-

Quantitative Color Measurement: Yellowness Index (YI)

To quantify the results of oven aging, a colorimeter or spectrophotometer is used.

-

Principle: The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[14] This method is standardized by practices like ASTM E313.

-

Procedure: The YI of each sample from the oven aging test is measured. Plotting YI against time provides a quantitative comparison of stabilizer performance. A lower YI at any given time indicates better color stability.[14]

Dynamic Thermal Stability: Torque Rheometry

This method simulates the real-world conditions of heat and shear experienced during processing in an extruder or injection molder.[17]

-

Principle: A PVC compound is melted and mixed in a heated chamber with rotating blades (a torque rheometer). The instrument measures the torque (resistance to mixing) and temperature over time.

-

Procedure:

-

The PVC dry blend is added to the pre-heated chamber of the rheometer.

-

As the material melts and fuses, the torque curve changes.

-

The "decomposition time" is identified as the point where the torque curve begins to rise sharply, indicating cross-linking and degradation of the polymer.[21]

-

-

Key Indicators: A longer decomposition time indicates better long-term dynamic stability.[17][21]

Figure 4: General experimental workflow for evaluating PVC thermal stabilizer performance.

Conclusion

This compound is a highly efficient and indispensable component in the thermal stabilization of PVC. Through its dual mechanism of scavenging liberated hydrogen chloride and repairing polymer chain defects by substituting labile chlorine atoms, it effectively halts the autocatalytic degradation process.[5] Its profound synergistic effects with metal-based stabilizers, particularly in modern Ca/Zn and organotin systems, enhance both initial color and long-term stability, enabling the successful processing of PVC into high-quality, durable products.[5] The selection and evaluation of stabilizer systems containing 2-EHTG, using a combination of static and dynamic testing protocols, is critical for optimizing PVC formulations for a wide range of demanding applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. redalyc.org [redalyc.org]

- 5. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. isca.me [isca.me]

- 8. specialchem.com [specialchem.com]

- 9. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Organotin Stabilisers - PVC [seepvcforum.com]

- 11. arkema.com [arkema.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orbimind.com [orbimind.com]

- 15. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]

- 16. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]

- 17. rallychem.com [rallychem.com]

- 18. researchgate.net [researchgate.net]

- 19. preclaboratories.com [preclaboratories.com]

- 20. US4374945A - Thioglycolate and thiopropionate secondary stabilizers - Google Patents [patents.google.com]

- 21. rallychem.com [rallychem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Ethylhexyl thioglycolate

This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound (EHTG). It is intended for researchers, scientists, and drug development professionals who utilize thiols and their derivatives in their work. This document covers the key chemical reactions, physicochemical properties, and relevant experimental protocols associated with EHTG, with a focus on its thiol functionality.

Introduction

This compound (EHTG), also known as 2-Ethylhexyl mercaptoacetate, is a versatile organic compound characterized by the presence of a reactive thiol (-SH) group and an ester functional group.[1][2] This dual functionality makes it a valuable intermediate and additive in a wide range of applications, including polymer synthesis, materials science, and as a building block in the manufacturing of pharmaceuticals and agrochemicals.[1][3][4] The reactivity of the thiol group is central to its utility, governing its behavior in various chemical transformations. This guide will delve into the specifics of this reactivity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different reaction media and for developing experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂S | [5] |

| Molecular Weight | 204.33 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Odor | Characteristic, unpleasant | [1][6] |

| Density | 0.972 - 1.02 g/cm³ at 20-25 °C | [1][7] |

| Boiling Point | 125 °C at 1.6 kPa; 255-260 °C at atmospheric pressure | [6][7] |

| Melting Point | < -50 °C | |

| Flash Point | 136 °C | [7] |

| Refractive Index | ~1.461 - 1.468 at 20 °C | [1][7] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents | [4][6] |

| pKa of Thiol Group (estimated) | 8.0 - 9.5 |

Note: The pKa of the thiol group in this compound has not been explicitly reported in the literature. This estimate is based on the pKa of similar compounds like methyl thioglycolate (pKa ≈ 8.08) and the second ionization of thioglycolic acid (pKa ≈ 9.3).

Key Reactions of the Thiol Group

The thiol group of this compound is a versatile functional group that participates in a variety of chemical reactions. Its reactivity is primarily dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton.

Acidity and Thiolate Formation

The thiol group can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. The acidity of the thiol proton is a key factor in many of its reactions.

Oxidation to Disulfide

The thiol group is susceptible to oxidation, readily forming a disulfide bond. This reaction can be initiated by various oxidizing agents.[2][6]

Nucleophilic Addition Reactions

The thiolate anion, being a strong nucleophile, readily participates in nucleophilic addition reactions. Two important examples are the Michael addition and the thiol-ene reaction.

In a Michael addition, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound.

The thiol-ene reaction involves the addition of a thiol across a double bond, which can be initiated by radicals (e.g., through UV light and a photoinitiator) or by a base.[8] The radical-initiated reaction is a prominent example of "click chemistry" due to its high efficiency and selectivity.

Chain Transfer Agent in Polymerization

EHTG is an effective chain transfer agent (CTA) in radical polymerizations, used to control the molecular weight of the resulting polymers.[9] The thiol group transfers a hydrogen atom to the growing polymer radical, terminating that chain and initiating a new one.

Experimental Protocols

Detailed experimental protocols for the specific reactions of this compound are not extensively reported. However, based on general procedures for thiol chemistry, the following representative protocols can be adapted.

Determination of Thiol Group pKa by Spectrophotometric Titration

This method is based on the pH-dependent UV absorbance of the thiolate anion.

-

Materials: this compound, a series of buffers with a pH range from 7 to 11, UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of EHTG in a suitable organic solvent (e.g., ethanol).

-

In a series of cuvettes, add a small, constant amount of the EHTG stock solution to each buffer of known pH.

-

Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240-250 nm).

-

Plot the absorbance as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the thiol group.

-

Monitoring Thiol-Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the kinetic analysis of the Michael addition reaction.

-

Materials: this compound, an α,β-unsaturated carbonyl compound (e.g., methyl acrylate), a non-nucleophilic base catalyst (e.g., triethylamine), a deuterated solvent (e.g., CDCl₃), NMR spectrometer.

-

Procedure:

-

In an NMR tube, dissolve the α,β-unsaturated carbonyl compound and the base catalyst in the deuterated solvent.

-

Acquire a ¹H NMR spectrum to establish the initial state.

-

Add a known amount of this compound to the NMR tube and immediately begin acquiring spectra at regular time intervals.

-

Monitor the disappearance of the vinyl proton signals of the acrylate (B77674) and the appearance of new signals corresponding to the thioether product.

-

Integrate the relevant peaks to determine the concentration of reactants and products over time, allowing for the calculation of reaction kinetics.[10]

-

Photoinitiated Thiol-Ene Reaction

This is a general procedure for the UV-initiated thiol-ene "click" reaction.

-

Materials: this compound, an alkene (e.g., 1-octene), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA), a UV lamp (e.g., 365 nm), and a suitable solvent (e.g., THF).

-

Procedure:

-

In a quartz reaction vessel, dissolve this compound, the alkene, and a catalytic amount of the photoinitiator in the solvent.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.

-

Irradiate the reaction mixture with the UV lamp at room temperature.

-

Monitor the progress of the reaction by techniques such as TLC, GC-MS, or ¹H NMR by observing the disappearance of the starting materials and the formation of the thioether product.

-

Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography if necessary.

-

Applications in Drug Development and Research

The reactivity of the thiol group in EHTG and similar molecules is leveraged in various aspects of drug development and scientific research:

-

Bioconjugation: The selective reaction of thiols with maleimides or other Michael acceptors is a widely used strategy for conjugating molecules to proteins, which often have accessible cysteine residues.

-

Prodrug Design: The thioether or disulfide bonds formed from thiol reactions can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a therapeutic agent.

-

Material Science: Thiol-ene and thiol-Michael reactions are employed in the synthesis of biocompatible hydrogels and other polymeric materials for drug delivery and tissue engineering applications.

-

Organic Synthesis: EHTG serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activity.[1][3]

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity, making it a valuable tool in both industrial and research settings. Its participation in oxidation, nucleophilic additions (Michael and thiol-ene), and chain transfer reactions allows for a wide array of chemical transformations. A thorough understanding of its physicochemical properties and reaction kinetics is crucial for the effective design and implementation of synthetic strategies and material applications. While specific quantitative data for EHTG remains somewhat limited in the public domain, the principles of thiol chemistry provide a strong predictive framework for its behavior. Further research to elucidate the precise kinetic parameters and pKa of this important molecule would be highly beneficial to the scientific community.

References

- 1. What is this compound - Properties & Specifications [dimethyl-disulfide.net]

- 2. This compound (CAS 7659-86-1) - For Research [benchchem.com]

- 3. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ensince.com [ensince.com]

- 7. parchem.com [parchem.com]

- 8. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. adakem.com [adakem.com]

- 10. researchgate.net [researchgate.net]

2-Ethylhexyl Thioglycolate: An In-depth Technical Guide to its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl thioglycolate (2-EHTG), also known as 2-ethylhexyl mercaptoacetate, is an organic compound with the chemical formula C₁₀H₂₀O₂S.[1] It is a colorless to pale yellow liquid characterized by its reactive thiol (-SH) and ester functional groups.[1][2] 2-EHTG serves as a versatile intermediate and performance additive in various industrial applications. Its primary use is as a co-stabilizer in polyvinyl chloride (PVC) to prevent thermal degradation.[1][3] Additionally, it is utilized as a chain transfer agent in polymerization, an intermediate in the synthesis of pharmaceuticals and pesticides, an antioxidant, and as a collector in the mining industry.[1][3] Given its widespread use, understanding its behavior and persistence in the environment is of critical importance.

This guide provides a comprehensive overview of the environmental fate and biodegradability of 2-EHTG, summarizing key data, outlining experimental protocols, and visualizing environmental pathways.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7659-86-1 | [1] |

| Molecular Formula | C₁₀H₂₀O₂S | [1] |

| Molecular Weight | 204.33 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Density | 0.972 g/mL at 20 °C | |

| Boiling Point | 255-260 °C | |

| Water Solubility | Insoluble | [2][4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.7 | [1] |

Environmental Fate

The environmental fate of 2-EHTG is determined by a combination of abiotic and biotic degradation processes, as well as its potential for distribution among different environmental compartments.

3.1 Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as hydrolysis and atmospheric oxidation.

3.1.1 Hydrolysis 2-EHTG is recognized as being hydrolytically unstable.[1] The ester linkage is susceptible to cleavage in the presence of water. This process is a critical transformation pathway in aquatic environments. Studies have shown that the hydrolysis of 2-EHTG is influenced by pH and results in the formation of thioglycolic acid and 2-ethylhexanol.[1]

3.1.2 Atmospheric Oxidation In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of a substance. For 2-EHTG, the estimated atmospheric half-life is very short, suggesting that it is not persistent in the air.[1]

Table 2: Abiotic Degradation Data for this compound

| Degradation Pathway | Parameter | Value | Reference(s) |

| Hydrolysis | Half-life (t½) at pH 7, 25°C | 12 hours | [1] |

| Atmospheric Oxidation | Overall OH Rate Constant | 45 x 10⁻¹² cm³/molecule-sec | [1] |

| Atmospheric Half-life (t½) | 2.8 hours | [1] |

3.2 Biotic Degradation (Biodegradability)

Biodegradation is the breakdown of organic matter by microorganisms. It is a crucial process for removing chemicals from the environment. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess a chemical's susceptibility to biodegradation.

3.2.1 Ready Biodegradability (OECD 301) Ready biodegradability tests are stringent screening tests that provide an indication of rapid and extensive biodegradation in an aquatic environment. A substance is considered "readily biodegradable" if it meets a pass level of >60% biodegradation (based on oxygen consumption or CO₂ evolution) within a 10-day window during a 28-day test period.[5][6]

Studies on the ready biodegradability of 2-EHTG have yielded conflicting results. One study using the OECD Guideline 301F (Manometric Respirometry Test) reported biodegradation of 59.7% ± 2.0% after 28 days in one set of experiments, which is very close to the pass level but did not meet the 10-day window criterion.[1][7] Another set of experiments in the same study showed a much lower degradation of 16.2% ± 3.2%.[1][7] This variability suggests that the test conditions, such as the source and adaptation of the microbial inoculum, can significantly affect the outcome.[1] Due to these results, 2-EHTG is generally not considered to be readily biodegradable.[1]

Table 3: Ready Biodegradability Data for this compound (OECD 301F)

| Study / Experiment Set | Degradation (%) | Time (days) | Conclusion | Reference(s) |

| Study 1, Set 1 | 59.7 ± 2.0 | 28 | Not readily biodegradable | [1][7] |

| Study 1, Set 2 | 16.2 ± 3.2 | 28 | Not readily biodegradable | [1][7] |

| Analogue (Isooctyl thioglycolate) | 18 | 26 | Not readily biodegradable | [1] |

| Analogue (Isooctyl thioglycolate) | 45 | 28 | Not readily biodegradable | [1] |

| Product containing 2-EHTG | 82 | Not specified | Readily biodegradable | [1] |

3.2.2 Inherent Biodegradability (OECD 302) A negative result in a ready biodegradability test does not mean a substance will not degrade in the environment. It may prompt further testing for "inherent biodegradability" (OECD 302 series), which uses conditions more favorable for degradation (e.g., higher microbial density, longer exposure time).[7] Biodegradation percentages above 20% in these tests can be considered evidence of inherent, primary biodegradability, while values above 70% suggest inherent, ultimate biodegradability. No specific data from inherent biodegradability tests for 2-EHTG were found.

3.3 Environmental Distribution

The distribution of a chemical in the environment is influenced by its tendency to partition into different phases such as water, soil, and biota.

3.3.1 Bioaccumulation Potential Bioaccumulation is the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the n-octanol-water partition coefficient (Log Kₒw) and the bioconcentration factor (BCF).

-

Log Kₒw: The Log Kₒw of 4.7 for 2-EHTG suggests it is lipophilic, meaning it has a tendency to partition from water into fatty tissues.[1]

-

Bioconcentration Factor (BCF): The BCF is a more direct measure of bioaccumulation potential. The estimated BCF for 2-EHTG is 136. A BCF value below 2000 generally indicates a low potential for a substance to bioaccumulate.[1] The rapid hydrolysis of 2-EHTG is also expected to limit its accumulation in tissues.[1]

Table 4: Bioaccumulation Potential of this compound

| Parameter | Value | Indication | Reference(s) |

| Log Kₒw | 4.7 | Lipophilic | [1] |

| BCF (estimated) | 136 | Low bioaccumulation potential | [1] |

3.3.2 Mobility in Soil The mobility of a chemical in soil is predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).[8] A high Kₒc value indicates that the substance is likely to adsorb to soil and organic matter and be immobile, while a low value suggests high mobility.[8] An estimated Log Kₒc can be calculated from the Log Kₒw. Using common regression equations (e.g., Log Kₒc ≈ 0.81 * Log Kₒw + 0.1), the Log Kₒc for 2-EHTG would be approximately 3.9. This value suggests that 2-EHTG is expected to have low to slight mobility in soil.

Summary of Ecotoxicity

While not the primary focus, ecotoxicity data provides important context for the potential environmental risk of 2-EHTG. The substance is classified as very toxic to aquatic life with long-lasting effects.

Table 5: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value | Reference(s) |

| Fish (Oncorhynchus mykiss) | 96h LC₅₀ | Acute | 0.23 mg/L | |

| Daphnia (Daphnia magna) | 48h EC₅₀ | Acute | 0.38 mg/L | |

| Algae (Pseudokirchneriella subcapitata) | 72h ErC₅₀ | Acute | 0.91 mg/L | |

| Bacteria (Activated sludge) | 3h EC₅₀ | Respiration Inhibition | > 100 mg/L |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of environmental fate studies.

5.1 OECD Guideline 111: Hydrolysis as a Function of pH

This guideline is used to assess the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[9][10]

-

Principle: Sterile aqueous buffer solutions of different pH values are treated with a known concentration of the test substance. The concentration should not exceed 0.01 M or half the saturation concentration.[9][11]

-

Procedure: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly determine if hydrolysis is significant.[9][11] If significant hydrolysis occurs (<90% of the substance remains), a main test is performed at lower, environmentally relevant temperatures.

-

Analysis: At specified time intervals, samples are taken and analyzed for the concentration of the parent substance and, if necessary, the formation of hydrolysis products.[12]

-

Endpoint: The results are used to calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

5.2 OECD Guideline 301F: Manometric Respirometry Test

This is one of the six methods in the OECD 301 series for determining ready biodegradability.[5][13]

-

Principle: This method measures the oxygen consumed by a microbial population while biodegrading the test substance as the sole source of organic carbon.[13][14]

-

Procedure: A known volume of mineral medium containing a known concentration of the test substance (typically providing 50-100 mg/L of theoretical oxygen demand, ThOD) is inoculated with a small amount of microorganisms (e.g., from activated sludge).[13] The mixture is incubated in a closed, temperature-controlled respirometer for up to 28 days. As microorganisms degrade the substance, they consume oxygen, causing a pressure drop in the headspace of the sealed vessel.[14] Evolved carbon dioxide is trapped by a potassium hydroxide (B78521) solution.[13]

-

Controls: Three types of controls are run in parallel:

-

Blank Control: Inoculum and mineral medium only, to measure the endogenous respiration of the microorganisms.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity Control: Test substance, reference substance, and inoculum, to check for inhibitory effects of the test substance on the microorganisms.

-

-

Endpoint: The amount of oxygen consumed is measured over time and expressed as a percentage of the ThOD. Biodegradation of ≥ 60% within the 10-day window of the 28-day study indicates the substance is readily biodegradable.[6]

Visualizations

6.1 Environmental Fate Pathways of this compound